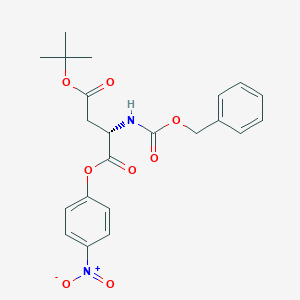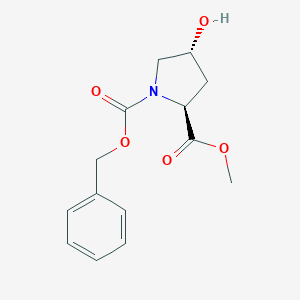
(R)-2-(((苄氧羰基)氨基)-3-(4-羟基苯基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid” is a chemical compound with the CAS Number 64205-12-5 . It has a molecular weight of 315.33 and its IUPAC name is (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a white to yellow crystal or powder . It should be stored in a refrigerator .科学研究应用
抗氧化剂和生物活性特性
天然羧酸,包括 (R)-2-(((苄氧羰基)氨基)-3-(4-羟基苯基)丙酸等衍生物,具有重要的生物活性。一项综述重点介绍了选定羧酸的结构相关的抗氧化、微生物和细胞毒活性。由于结构差异,这些化合物表现出一系列生物活性,特别是在抗氧化能力和抗菌特性方面。这些分子中羟基和羧基的存在促进了它们的生物活性,影响了它们在分子间相互作用和金属离子螯合中的潜力,这对于它们的细胞毒性至关重要 (Godlewska-Żyłkiewicz 等,2020)。
在慢性病预防中的作用
另一篇综述深入探讨了活性羰基物质 (RCS) 在慢性病中的重要性。RCS 由生物分子的持续氧化产生,可以破坏细胞成分,导致衰老和各种慢性疾病,例如炎症、动脉粥样硬化和神经退行性疾病。了解 RCS 的特性、代谢及其与代谢性疾病的关系对于开发预防这些疾病的有效方法至关重要。该综述讨论了针对 RCS 的治疗方法,强调了某些化合物螯合这些有害物质的潜力,表明 (R)-2-(((苄氧羰基)氨基)-3-(4-羟基苯基)丙酸衍生物在减轻 RCS 影响方面发挥作用 (Fuloria 等,2020)。
在药物合成中的应用
乙酰丙酸 (LEV) 是一种生物质衍生的关键结构单元,具有羰基和羧基官能团,使其适用于药物合成。LEV 及其衍生物,包括与 (R)-2-(((苄氧羰基)氨基)-3-(4-羟基苯基)丙酸在结构上相关的化合物,降低了药物合成的成本并简化了工艺。药物合成应用中的这种灵活性和多样性突出了羧酸衍生物在药物化学中的潜力,突出了它们在合成癌症治疗药物和其他医学领域的药物中的作用 (Zhang 等,2021)。
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
Z-D-Tyr-OH, also known as Z-D-tyrosine, N-Carbobenzoxy-D-tyrosine, or ®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, is a derivative of the amino acid tyrosine . Tyrosine is a proteinogenic amino acid that is one of the primary targets for protein oxidation, playing an essential role in cellular physiology and pathology .
Mode of Action
The interaction of Z-D-Tyr-OH with its targets involves the formation of two isomers, both involving deprotonation of tyrosine . Both isomers have a [TyrO–Cu–OH] + moiety with the OH in either the cis - or trans -position to a deprotonated tyrosine . This interaction leads to changes in the target proteins, affecting their structure and function .
Biochemical Pathways
Z-D-Tyr-OH affects various biochemical pathways, particularly those involving the oxidation of tyrosine . The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products . Some tyrosine oxidation products, such as dopamine, dopamine quinone, and 5,6-dihydroxyindole, are important biological intermediates in neurotransmission and eumelanin biosynthesis .
Result of Action
The molecular and cellular effects of Z-D-Tyr-OH’s action are largely dependent on its interaction with its targets and the resulting changes in the biochemical pathways. For instance, the formation of two isomers involving deprotonation of tyrosine can lead to changes in the structure and function of target proteins . Moreover, the oxidation of tyrosine can lead to the generation of various oxidized products, affecting cellular physiology and pathology .
Action Environment
The action, efficacy, and stability of Z-D-Tyr-OH can be influenced by various environmental factors. For instance, the presence of biologically relevant radicals, UV radiation, or enzymes can induce the oxidation of tyrosine . Furthermore, factors such as pH, temperature, and the presence of other molecules can also affect the interaction of Z-D-Tyr-OH with its targets and its overall action.
生化分析
Biochemical Properties
Z-D-tyrosine participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the tyrosine metabolism pathway, serving as a starting point for the production of a variety of structurally diverse natural compounds in plants
Molecular Mechanism
The molecular mechanism of action of Z-D-tyrosine involves its interactions at the molecular level, including binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. For instance, tyrosine, from which Z-D-tyrosine is derived, is known to undergo various post-translational modifications
Metabolic Pathways
Z-D-tyrosine is involved in the tyrosine metabolism pathway It interacts with various enzymes and cofactors within this pathway
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRMUCXATQAAMN-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

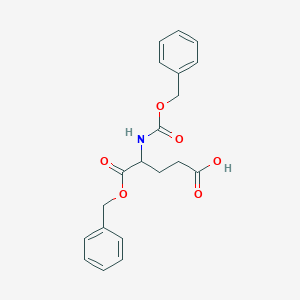
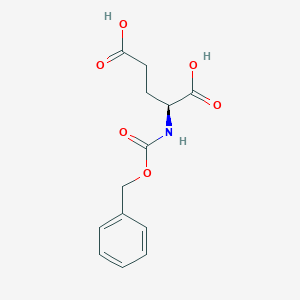
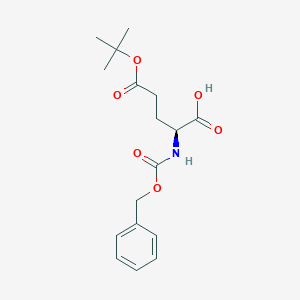
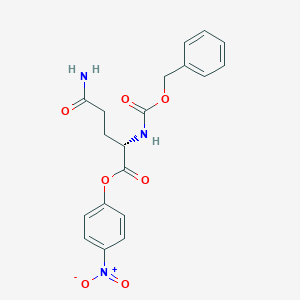
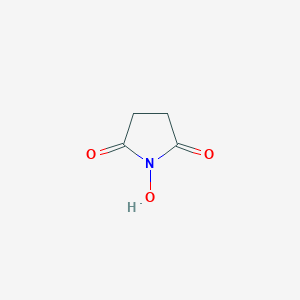



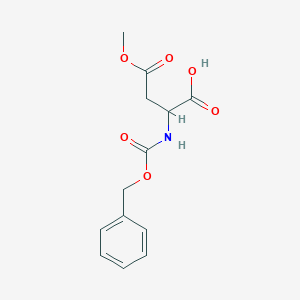

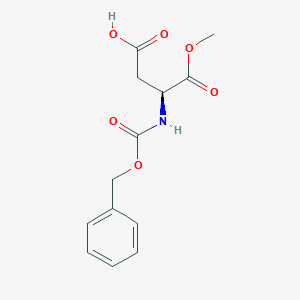
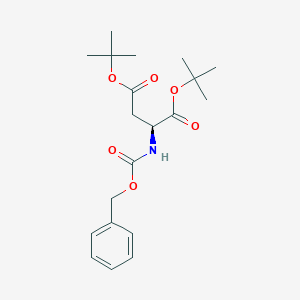
![N-[(benzyloxy)carbonyl]-L-aspartic acid](/img/structure/B554431.png)
